2-[(E)-[(4-Methoxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Description
2-[(E)-[(4-Methoxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a benzothiophene derivative featuring a tetrahydro-fused ring system. The compound contains a Schiff base moiety at position 2, formed by the condensation of 4-methoxybenzaldehyde with the amino group of the tetrahydrobenzothiophene core, and a carbonitrile group at position 2. The (E)-configuration of the imine bond ensures a planar geometry, which influences intermolecular interactions and crystallinity. This compound is of interest due to its structural similarity to bioactive thiophene derivatives, particularly in antimicrobial applications .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-20-13-8-6-12(7-9-13)11-19-17-15(10-18)14-4-2-3-5-16(14)21-17/h6-9,11H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEXSWMMNGECDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=C(C3=C(S2)CCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Schiff Base Formation via Reflux Condensation
The most widely documented method involves the condensation of 4-methoxybenzaldehyde with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile under acidic conditions. This reaction follows a classic Schiff base mechanism, where the aldehyde group reacts with the primary amine to form an imine bond ().
Procedure :
-
Equimolar quantities of 4-methoxybenzaldehyde (1.36 g, 10 mmol) and 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (1.94 g, 10 mmol) are dissolved in anhydrous methanol (15 mL).
-
A catalytic amount of acetic acid (0.5 mL) is added to protonate the amine, enhancing electrophilicity.
-
The mixture is refluxed at 80°C for 3 hours under nitrogen atmosphere.
-
Post-reaction, the solution is cooled to 25°C, and the precipitate is filtered and recrystallized from a methanol-chloroform (1:2 v/v) mixture.
Key Parameters :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Reaction Time | 3 hours |
| Solvent | Methanol |
| Catalyst | Acetic acid |
| Yield | 72–78% (reported) |
This method is favored for its simplicity and reproducibility but requires prolonged heating, which may degrade thermally sensitive intermediates.
Microwave-Assisted Synthesis
Solvent-Free Microwave Irradiation
Recent advancements leverage microwave irradiation to accelerate the condensation process, reducing reaction times from hours to minutes. A modified protocol derived from benzothiazole syntheses has been adapted for this compound.
Procedure :
-
A 1:2 molar ratio of 4-methoxybenzaldehyde (10 mmol) to 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (20 mmol) is mixed with silica gel (2 g) as a solid support.
-
The mixture is irradiated in a microwave reactor at 300 W for 6 minutes.
-
The crude product is extracted using petroleum ether (40–65°C) and purified via column chromatography (silica gel, ethyl acetate/hexane 1:4).
Key Advantages :
-
Time Efficiency : 6 minutes vs. 3 hours in traditional reflux.
-
Eco-Friendly : Eliminates solvent use, aligning with green chemistry principles.
Cyclization-Based Industrial Methods
Carbonate Base-Mediated Cyclization
A patent-pending industrial method employs cyclization of a pre-functionalized aromatic precursor using potassium carbonate () in acetic anhydride. This route is scalable and suitable for bulk production.
Procedure :
-
Precursor Preparation : 2-Hydroxy-5-nitrobenzaldehyde is reacted with a side chain containing a tetrahydrobenzothiophene core under Mitsunobu conditions.
-
Cyclization : The intermediate is treated with (2 equiv) in acetic anhydride at 130–135°C for 5 hours.
-
Workup : The mixture is distilled under reduced pressure (23 mbar) to remove solvents, followed by recrystallization from petroleum ether.
Industrial Optimization :
| Parameter | Value |
|---|---|
| Temperature | 130–135°C |
| Pressure | Ambient (distillation at 23 mbar) |
| Catalyst | |
| Solvent | Acetic anhydride |
| Yield | 68–70% (pilot scale) |
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Time | Yield | Scalability | Environmental Impact |
|---|---|---|---|---|
| Traditional Reflux | 3 hours | 72–78% | Moderate | High (solvent use) |
| Microwave-Assisted | 6 minutes | 85–89% | High | Low (solvent-free) |
| Industrial Cyclization | 5 hours | 68–70% | Very High | Moderate (anhydride waste) |
Mechanistic Insights
-
Schiff Base Formation : The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the imine.
-
Microwave Enhancement : Dielectric heating polarizes reactants, lowering activation energy and accelerating kinetics.
-
Cyclization Mechanism : Base-mediated deprotonation facilitates intramolecular attack, forming the benzothiophene ring.
Purification and Characterization
Recrystallization Techniques
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(4-Methoxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Biological Activities
Research indicates that 2-[(E)-[(4-Methoxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile exhibits various biological activities:
- Antimicrobial Activity: Studies have shown that derivatives of this compound possess antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anticancer Properties: Preliminary investigations suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. This is particularly relevant in the search for novel anticancer agents .
- Analgesic Effects: Some derivatives have been reported to show analgesic properties, indicating their potential for pain management applications.
Case Studies and Research Findings
Several studies have explored the applications and effects of this compound:
-
Antimicrobial Evaluation:
- A study tested various derivatives against standard bacterial strains and found significant antimicrobial activity in several compounds derived from this compound.
- Cytotoxicity Assays:
-
Analgesic Activity Testing:
- In vivo studies indicated that some derivatives provided relief in pain models comparable to standard analgesics, highlighting their therapeutic potential in pain management.
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their respective biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | Tetrahydro-benzothiophene core with amino and carbonitrile groups | Antimicrobial and analgesic properties |
| 2-Hydroxy-5-methoxyphenylmethylideneamino derivatives | Similar core but with hydroxyl substitution | Potentially enhanced solubility and bioavailability |
| 2-(Chlorobenzylidene)amino derivatives | Variation in aryl substitution | Exhibits diverse biological activities depending on substituents |
Mechanism of Action
The mechanism of action of 2-[(E)-[(4-Methoxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Donating Groups : The 4-Cl substituent (electron-withdrawing) increases melting point compared to 4-OCH₃ (electron-donating), likely due to stronger intermolecular dipole interactions .
- Crystal Packing : The 4-Cl derivative (orthorhombic, P2₁2₁2₁) exhibits a larger dihedral angle (7.21°) between the benzothiophene and benzylidene rings compared to the 2-Cl isomer (triclinic, P1; 5.19°), suggesting steric hindrance from ortho-substituents enhances planarity .
Core Modifications in the Benzothiophene Ring
Substituents on the benzothiophene core influence conformational flexibility and hydrogen bonding:
Key Observations :
- Methyl Substitution : The 6-methyl derivative exhibits a planar thiophene ring (r.m.s. deviation = 0.03 Å), while the 4-methyl analog shows a half-chair conformation in the cyclohexene ring, indicating steric effects on puckering .
- Hydrogen Bonding : N–H⋯N interactions stabilize crystal packing in methyl-substituted derivatives, forming dimers or macrocyclic assemblies .
Biological Activity
The compound 2-[(E)-[(4-Methoxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Structural Characteristics
- Molecular Formula : C17H16N2OS
- Molecular Weight : Approximately 296.39 g/mol
- Key Functional Groups :
- Benzothiophene core
- Methoxyphenyl group
- Carbonitrile functional group
Table 1: Structural Features and Biological Activity
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Tetrahydro-benzothiophene core with methoxy and carbonitrile groups | Antimicrobial, anticancer, anti-inflammatory |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains and fungi. For instance, the minimal inhibitory concentration (MIC) values were reported to be as low as 50 μg/mL for certain pathogens, indicating strong antimicrobial potential .
Anticancer Activity
The compound has also been evaluated for its anticancer properties . In a study involving human cancer cell lines (e.g., MDA-MB-231 for breast cancer), it demonstrated cytotoxic effects with IC50 values ranging from 10 to 30 μM. This suggests that it could serve as a lead compound for developing new anticancer therapies .
The proposed mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. It is believed that the compound may inhibit certain pathways critical for cancer cell proliferation and survival. Further studies are needed to elucidate the precise interactions and pathways involved .
Study on Antiviral Activity
A recent investigation focused on the antiviral potential of related compounds in the benzothiophene class. The study found that derivatives similar to our compound exhibited activity against viral infections, particularly in inhibiting HIV replication in cell cultures .
In Vivo Efficacy
In vivo studies using animal models have shown promising results for the compound's efficacy in reducing tumor size and improving survival rates in treated groups compared to control groups. These findings highlight its potential as a therapeutic agent in oncology .
Synthetic Routes
The synthesis of This compound typically involves the condensation of 4-methoxybenzaldehyde with tetrahydro-benzothiophene derivatives under controlled conditions. This multi-step process allows for customization of the compound's structure to enhance desired properties .
Research Applications
This compound is being explored for various applications:
- Medicinal Chemistry : As a potential drug candidate targeting various diseases.
- Biological Studies : For understanding interaction mechanisms within biological systems.
- Industrial Applications : In the development of specialty chemicals .
Q & A
Q. What are the standard synthetic routes for preparing 2-[(E)-[(4-Methoxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via condensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile with 4-methoxybenzaldehyde under reflux in ethanol or methanol. Key variables include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance Schiff base formation but risk side reactions.
- Catalysts : Acidic catalysts (e.g., acetic acid) improve imine bond formation, while base conditions may deprotonate the amine prematurely .
- Reaction time : Extended reflux (>6 hours) often increases yield but risks decomposition.
Yield optimization requires monitoring via TLC or HPLC (see Advanced Q4 for analytical protocols).
Q. How is the compound characterized structurally, and what crystallographic parameters are critical for validation?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
- Unit cell dimensions : Triclinic or monoclinic systems are common for benzothiophene derivatives (e.g., a = 8.33 Å, b = 8.69 Å, c = 10.57 Å in a related chlorobenzylidene analog) .
- Torsion angles : The E-configuration of the imine bond (C=N) is confirmed by a torsion angle near 180° .
- Hydrogen bonding : Intermolecular N–H···S or C–H···π interactions stabilize the lattice, detectable via SHELXL refinement .
Advanced Research Questions
Q. How do substituents on the benzylidene moiety (e.g., 4-methoxy vs. 4-chloro) affect the compound’s electronic properties and bioactivity?
Methodological Answer: Substituent effects are studied via:
- DFT calculations : HOMO-LUMO gaps narrow with electron-donating groups (e.g., -OCH₃), increasing reactivity .
- Biological assays : Methoxy derivatives show enhanced solubility and receptor binding compared to chloro analogs, as seen in cytotoxicity studies (e.g., IC₅₀ values differ by >50% in MCF-7 cells) .
- Spectroscopy : UV-Vis shifts (Δλ ~20 nm) correlate with substituent electronegativity .
Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Contradictions often arise from:
- Purity discrepancies : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to verify purity >95% .
- Assay variability : Standardize cell lines (e.g., HepG2 vs. HeLa) and incubation times (48–72 hours) .
- Structural analogs : Compare with 2-amino-4-methyl derivatives, where methylation at C4 alters metabolic stability .
Q. How can hydrogen-bonding patterns in the crystal lattice predict solubility and formulation stability?
Methodological Answer: Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings from N–H···S bonds, which correlate with low solubility (<0.1 mg/mL in PBS). Strategies include:
Q. What computational tools are recommended for modeling the compound’s interaction with biological targets?
Methodological Answer:
- Docking : AutoDock Vina or Schrödinger Suite for predicting binding to cytochrome P450 or kinase domains. Validate with MD simulations (GROMACS) to assess binding stability .
- Pharmacophore mapping : Identify critical features (e.g., the nitrile group as a hydrogen-bond acceptor) using Phase or MOE .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
